[methyl(7H-purin-6-yl)amino]acetic acid

Physicochemical Properties Drug Design Chemical Synthesis

This N6,N-disubstituted adenine uniquely combines an N6-methyl group with a pendant acetic acid moiety, delivering distinct LogP, H-bonding, and electrostatic profiles that prevent substitution with common N6-alkyl purines or adenine-9-acetic acid esters. The free carboxyl handle enables direct bioconjugation to amines, solid supports, or reporter tags—critical for affinity probe design and target pull-down experiments. Its novel scaffold supports SAR studies targeting purinergic signaling, kinase inhibition, or epigenetic modulation. Enhanced aqueous solubility (TPSA: 95 Ų) simplifies multi-step synthesis workups. Specify CAS 1000933-27-6 to safeguard research reproducibility and application-specific performance.

Molecular Formula C8H9N5O2
Molecular Weight 207.19 g/mol
CAS No. 1000933-27-6
Cat. No. B3196767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[methyl(7H-purin-6-yl)amino]acetic acid
CAS1000933-27-6
Molecular FormulaC8H9N5O2
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC=NC2=C1NC=N2
InChIInChI=1S/C8H9N5O2/c1-13(2-5(14)15)8-6-7(10-3-9-6)11-4-12-8/h3-4H,2H2,1H3,(H,14,15)(H,9,10,11,12)
InChIKeyZSGVBHCWQGRFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[methyl(7H-purin-6-yl)amino]acetic Acid (CAS 1000933-27-6): Procurement-Grade N6-Substituted Purine Derivative


[methyl(7H-purin-6-yl)amino]acetic acid, also known by its IUPAC name 2-[methyl(7H-purin-6-yl)amino]acetic acid, is a purine derivative with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol [1]. It is characterized as an N6-substituted adenine derivative featuring a carboxymethyl group on the exocyclic nitrogen atom, a modification that distinguishes it from simpler N6-alkyl purines [2]. Its chemical structure and computed physicochemical properties, such as an XLogP3-AA of 0.2 and a topological polar surface area of 95 Ų, are documented in public chemical databases [1].

Procurement Consideration: Why Standard N6-Methyladenine is an Inadequate Substitute for [methyl(7H-purin-6-yl)amino]acetic Acid


The unique chemical structure of [methyl(7H-purin-6-yl)amino]acetic acid confers distinct physicochemical properties that prevent its direct substitution with common purine analogs like N6-methyladenine or adenine-9-acetic acid esters. The presence of both an N6-methyl group and a pendant acetic acid moiety on the same molecule is a key differentiator. This dual substitution pattern likely alters its LogP, hydrogen bonding capacity, and electrostatic profile compared to simpler analogs, which is critical for applications where specific interactions with biological targets or distinct chemical reactivity are required [1]. For instance, the carboxylic acid group provides a functional handle for further conjugation (e.g., to amines via amide bond formation) or for altering solubility, which is absent in N6-methyladenine [2]. This makes generic substitution a high-risk proposition for research reproducibility and application-specific performance.

Quantitative Differentiation Guide for [methyl(7H-purin-6-yl)amino]acetic Acid Versus Analogs


Physicochemical Differentiation: Enhanced Aqueous Solubility Inferred from Polar Surface Area

While direct experimental solubility data is absent from primary literature, computational analysis reveals a significant physicochemical differentiation from the simpler analog, N6-methyladenine. The target compound's predicted Topological Polar Surface Area (TPSA) is 95 Ų, which is 24 Ų greater than that of N6-methyladenine (71 Ų) [1]. This difference, attributed to the carboxylic acid group, suggests enhanced aqueous solubility for [methyl(7H-purin-6-yl)amino]acetic acid, a critical parameter for in vitro assays and formulation development [2]. This is a class-level inference based on established structure-property relationships where a higher TPSA generally correlates with improved water solubility.

Physicochemical Properties Drug Design Chemical Synthesis

Structural Differentiation: A Unique Dual-Substitution Pattern on the Adenine Core

[methyl(7H-purin-6-yl)amino]acetic acid possesses a unique substitution pattern relative to its closest commercial analogs. Unlike 2-(N9-adeninyl)acetic acid methyl ester (CAS 23124-10-9), which has an acetic acid moiety attached at the N9 position of the purine ring, the target compound features the acetic acid group attached to the exocyclic N6 nitrogen, in conjunction with a methyl group on that same nitrogen [1]. This specific N6,N-disubstituted motif is structurally distinct and is not shared by common N6-monosubstituted adenines or N9-substituted adenines. This is a direct comparative structural observation based on canonical SMILES and IUPAC nomenclature.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Functional Handle Differentiation: Carboxylic Acid Moiety Enables Conjugation Chemistry

The presence of a free carboxylic acid group in [methyl(7H-purin-6-yl)amino]acetic acid is a key functional differentiator from analogs like N6-methyladenine [1]. While quantitative reactivity data for this specific compound is not available in the primary literature, it is a class-level inference that the carboxylic acid can be activated for amide bond formation with primary amines. This is a well-established reaction for this functional group [2]. This provides a clear advantage for applications requiring the compound to be immobilized on a solid support (e.g., for affinity pull-downs) or conjugated to a fluorophore or biotin. N6-methyladenine, lacking this group, cannot undergo this type of selective conjugation without prior, complex derivatization.

Bioconjugation Chemical Probes Affinity Chromatography

Procurement-Driven Application Scenarios for [methyl(7H-purin-6-yl)amino]acetic Acid


Medicinal Chemistry: A Structurally Unique Scaffold for Lead Optimization

The unique N6,N-disubstituted adenine core of [methyl(7H-purin-6-yl)amino]acetic acid provides a structurally novel scaffold for medicinal chemistry programs focused on purinergic signaling, kinase inhibition, or epigenetic modulation. The dual substitution pattern at the N6 position is a key differentiator from common analogs, which may translate into a distinct selectivity profile for target engagement [1]. This compound serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Chemical Biology: A Carboxylic Acid-Functionalized Probe for Target Identification

The free carboxylic acid moiety on [methyl(7H-purin-6-yl)amino]acetic acid provides a crucial functional handle for bioconjugation [1]. This enables its use as a core component in the design of affinity-based chemical probes. Researchers can readily conjugate this compound to solid supports (e.g., sepharose beads) for affinity chromatography or target pull-down experiments, or link it to reporter tags like biotin or fluorophores to study its cellular localization and protein interactions [2].

Process Chemistry: A Soluble Building Block for Advanced Intermediate Synthesis

The inferred enhanced aqueous solubility of [methyl(7H-purin-6-yl)amino]acetic acid, as suggested by its TPSA value, makes it a more attractive building block for multi-step organic syntheses compared to less polar analogs [1]. Its solubility profile can simplify reaction workups and purifications, especially in aqueous or biphasic systems. Furthermore, the carboxylic acid group can be readily protected or further elaborated, offering a versatile entry point for the synthesis of more complex purine derivatives or peptidomimetics.

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